molecular formula C8H7BrF2O B15250019 (3-Bromo-4-(difluoromethyl)phenyl)methanol

(3-Bromo-4-(difluoromethyl)phenyl)methanol

Cat. No.: B15250019
M. Wt: 237.04 g/mol
InChI Key: IFUMBVDHLBVKLD-UHFFFAOYSA-N
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Description

(3-Bromo-4-(difluoromethyl)phenyl)methanol is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(difluoromethyl)phenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the difluoromethyl group. One common method involves the reaction of 3-bromo-4-nitrobenzaldehyde with difluoromethylating agents under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(difluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-4-(difluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-Bromo-4-(difluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and interaction with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Difluoromethyl)phenyl)methanol
  • (3-Bromo-4-methylphenyl)methanol
  • (3-Bromo-4-(trifluoromethyl)phenyl)methanol

Uniqueness

(3-Bromo-4-(difluoromethyl)phenyl)methanol is unique due to the presence of both a bromine atom and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. The difluoromethyl group, in particular, enhances the compound’s stability and potential biological activity.

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

[3-bromo-4-(difluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H7BrF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2

InChI Key

IFUMBVDHLBVKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C(F)F

Origin of Product

United States

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